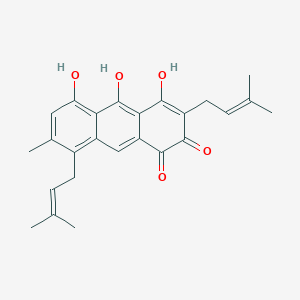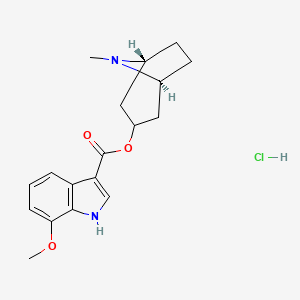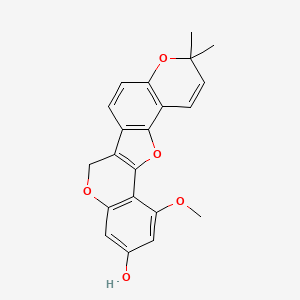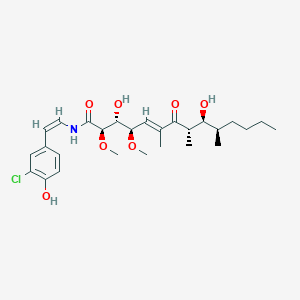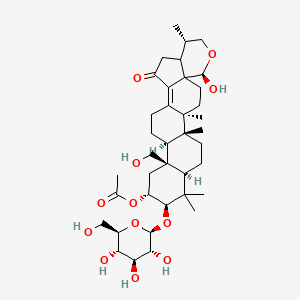
Gadolinium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium(2+) is an elemental gadolinium, a monoatomic dication and a divalent metal cation.
Applications De Recherche Scientifique
MRI Contrast Enhancement : Gadolinium(III) complexes are primarily used in clinical MRI to increase contrast. These complexes selectively relax water molecules near them, enhancing image clarity. Researchers are exploring ways to optimize the sensitivity (relaxivity) of these contrast agents for better molecular target detection (Caravan, 2006).
Neurotoxicity Studies : Studies have investigated the potential neurotoxic effects of gadolinium on the central nervous system, particularly its impact on mitochondrial function and oxidative stress in rat cortical neurons. These effects include decreased metabolic activity, elevated intracellular ROS, and neuron cell apoptosis (Feng et al., 2010).
Alternative Lanthanide Ions Research : While Gadolinium(III) is dominant in MRI contrast agent design, research is also exploring other lanthanide ions (including Gadolinium(2+)) as potential alternatives, focusing on their properties and potential applications (Bottrill et al., 2006).
Dual Imaging Nanoparticles : Gadolinium(2+) oxide nanoparticles have shown promise as dual imaging agents for MRI and X-ray computed tomography (CT), offering potential in cancer diagnosis and therapy (Ahmad et al., 2015).
Therapeutic Applications : Gadolinium(2+) complexes have been investigated for their potential in enhancing tumor response to chemotherapeutics and as radiosensitizers in cancer treatment. Their selective delivery to cell nuclei could significantly enhance treatment efficacy (Crossley et al., 2010).
Gadolinium Retention Studies : There is ongoing research on the long-term retention of gadolinium in human tissues and its potential health implications, especially in the context of gadolinium-based contrast agents (GBCAs) used in MRI (McDonald et al., 2018).
Chemistry and Safety : Understanding the basic solution chemistry of gadolinium, including its chelation chemistry and hydration numbers, is essential for assessing the safety and toxicity of gadolinium-based compounds (Sherry et al., 2009).
Synapse Model Studies : Gadolinium(2+) has been studied in the context of synaptic models to understand its influence on calcium diffusion and neurotransmitter release in the brain (Sutresno et al., 2020).
Propriétés
Nom du produit |
Gadolinium(2+) |
|---|---|
Formule moléculaire |
Gd+2 |
Poids moléculaire |
157.2 g/mol |
Nom IUPAC |
gadolinium(2+) |
InChI |
InChI=1S/Gd/q+2 |
Clé InChI |
UVTDZAPQOTUWGV-UHFFFAOYSA-N |
SMILES |
[Gd+2] |
SMILES canonique |
[Gd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



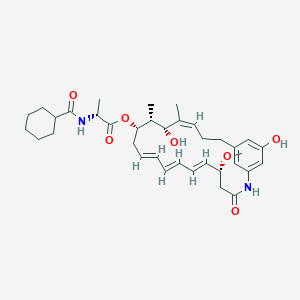
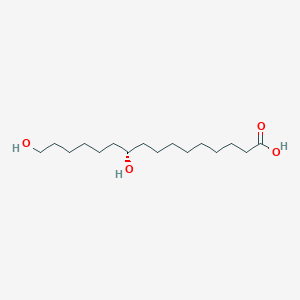


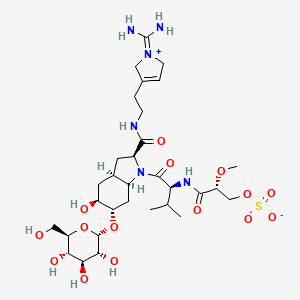
![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)
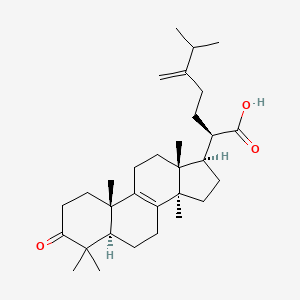
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
